![molecular formula C17H18ClNO6S B2434506 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1421484-57-2](/img/structure/B2434506.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The compound also contains a sulfonamide group, which is a functional group that is often found in pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used to analyze the crystal structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using in silico tools. These tools calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration, and solubility .Scientific Research Applications
- Studies have reported in vitro and in vivo anticancer activities for fluorinated heterocycles, some of which rival or exceed the potency of reference drugs .
- The compound has been used in traditional medicine for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .
- BDMMBSH was employed as a sensitive and selective sensor for detecting the carcinogenic heavy metal ion lead (Pb^2+) .
Anticancer Activity
Rheumatic and Arthritic Conditions
Heavy Metal Ion Detection
Computational Spectroscopic Investigations
Mechanism of Action
Future Directions
The future directions for research on similar compounds could involve designing more potent drugs using structural activity relationship and motif study of QSAR . The new motifs could be predicted for their drug likeness and ADME studies . The use of these compounds may be effective for enhancing root growth and crop production .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-7-6-13(20)11-2-4-14-16(8-11)25-10-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFHLFCFXZCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide |
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